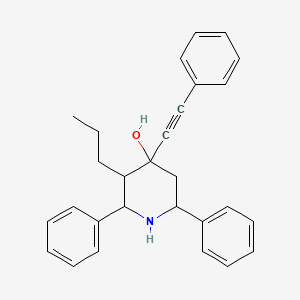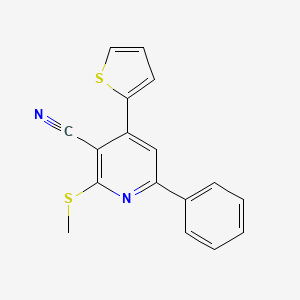
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol is a complex organic compound with a molecular formula of C28H29NO and a molecular weight of 395.53596 g/mol This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenylethynyl groups
Méthodes De Préparation
The synthesis of 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, boronic acids, and alkylating agents. For example, the photoreaction of related compounds in the presence of oxygen can yield benzoic acid and benzoylacetic acid ester . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has been studied for its potential antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7 . It has shown promising results in inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activating caspase 9, and reducing the expression levels of proliferating cell nuclear antigen (PCNA). Additionally, it has been investigated for its fluorescence properties, making it a potent pH indicator for both fluorescence intensity-based and ratiometric pH sensing
Mécanisme D'action
The mechanism by which 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol exerts its effects involves multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase 9 and cleaving PARP-1 . This leads to the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and a reduction in PCNA expression, ultimately resulting in cell death. The compound’s fluorescence properties are attributed to its unique structure, enabling it to act as a pH indicator .
Comparaison Avec Des Composés Similaires
Similar compounds include 2,6-diphenyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one, which undergo photoreactions to yield various products . Compared to these compounds, 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol exhibits unique antiproliferative and fluorescence properties, making it a valuable compound for scientific research. Its ability to induce apoptosis and act as a pH indicator sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C28H29NO |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2,6-diphenyl-4-(2-phenylethynyl)-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C28H29NO/c1-2-12-25-27(24-17-10-5-11-18-24)29-26(23-15-8-4-9-16-23)21-28(25,30)20-19-22-13-6-3-7-14-22/h3-11,13-18,25-27,29-30H,2,12,21H2,1H3 |
Clé InChI |
LIEJILKXNSLXJY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)

![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)
![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
